

A Comprehensive Technical Guide to the PPAR α Agonist K-111

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Compound of Interest

Compound Name: K-111

Cat. No.: B1673201

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This technical guide provides an in-depth overview of the chemical and biological properties of **K-111**, a potent peroxisome proliferator-activated receptor alpha (PPAR α) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

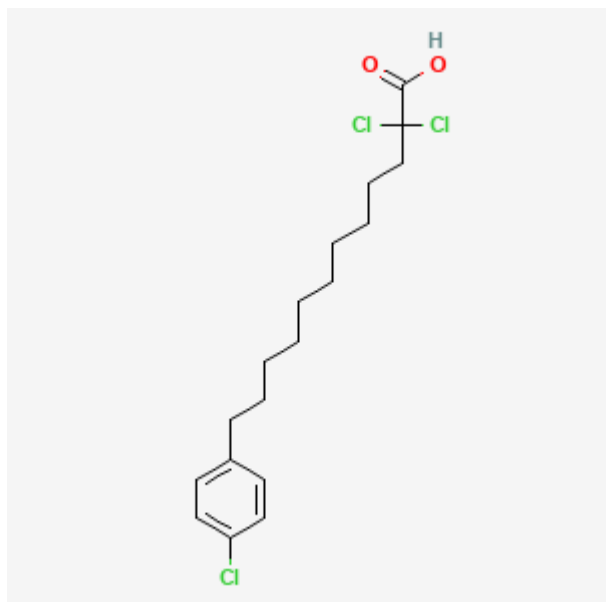
Chemical Structure and Properties of K-111

K-111 is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a synthetic compound that has been investigated for its potential therapeutic effects in metabolic disorders.

Chemical Identity:

Identifier	Value
IUPAC Name	2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid
Synonyms	K-111, BM 17.0744
CAS Number	221564-97-2
Molecular Formula	C ₁₈ H ₂₅ Cl ₃ O ₂
Molecular Weight	379.75 g/mol

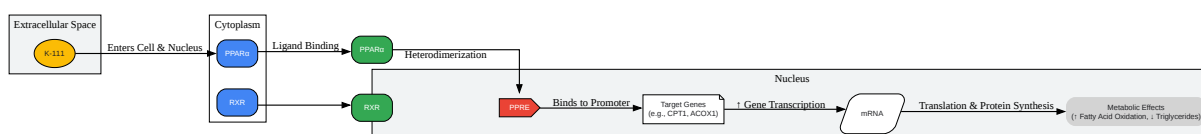
Chemical Structure:



Mechanism of Action: PPAR α Signaling Pathway

K-111 exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR α), a ligand-activated transcription factor. PPAR α is a key regulator of lipid and glucose metabolism.

Upon binding of an agonist like **K-111**, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β -oxidation, leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.



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Figure 1: PPARα Signaling Pathway Activation by K-111.

Quantitative Data from Preclinical Studies

A key study investigated the effects of **K-111** in obese, hypertriglyceridemic, and insulin-resistant rhesus monkeys. The animals were treated with vehicle and three different doses of **K-111** (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize the key findings.

Table 1: Effect of **K-111** on Body Weight and Plasma Triglycerides in Rhesus Monkeys

Treatment Group	Dose (mg/kg/day)	Change in Body Weight (%)	Change in Plasma Triglycerides (%)
Vehicle	0	+1.2 ± 0.5	+5.0 ± 10.2
K-111	1	-1.5 ± 0.6	-25.3 ± 8.1
K-111	3	-3.8 ± 0.8	-45.1 ± 7.5
K-111	10	-5.2 ± 1.1	-58.2 ± 6.9

*p < 0.05, **p < 0.01
vs. Vehicle. Data are
presented as mean ±
SEM.

Table 2: Effect of **K-111** on Insulin Sensitivity in Rhesus Monkeys

Treatment Group	Dose (mg/kg/day)	Glucose Infusion Rate (mg/kg/min)
Vehicle	0	4.5 ± 0.7
K-111	1	6.8 ± 1.1
K-111	3	8.9 ± 1.3
K-111	10	9.5 ± 1.5

p < 0.05, **p < 0.01 vs.

Vehicle. Data are presented as

mean ± SEM.

Experimental Protocols

Synthesis of K-111 (Hypothetical Route)

A detailed, publicly available synthesis protocol for **K-111** is not readily found in the scientific literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a plausible synthetic route is proposed below. This serves as a conceptual workflow.



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Figure 2: Conceptual Synthesis Workflow for **K-111**.

Methodology:

- Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with 10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.

- **Oxidation:** The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.
- **α,α -Dichlorination:** The carboxylic acid is then subjected to dichlorination at the α -position. This can be achieved using reagents like thionyl chloride in the presence of a catalyst or phosphorus pentachloride.
- **Purification:** The final product, **K-111**, is purified using standard techniques such as column chromatography and/or recrystallization to yield the pure compound.

In Vitro PPAR α Activation Assay

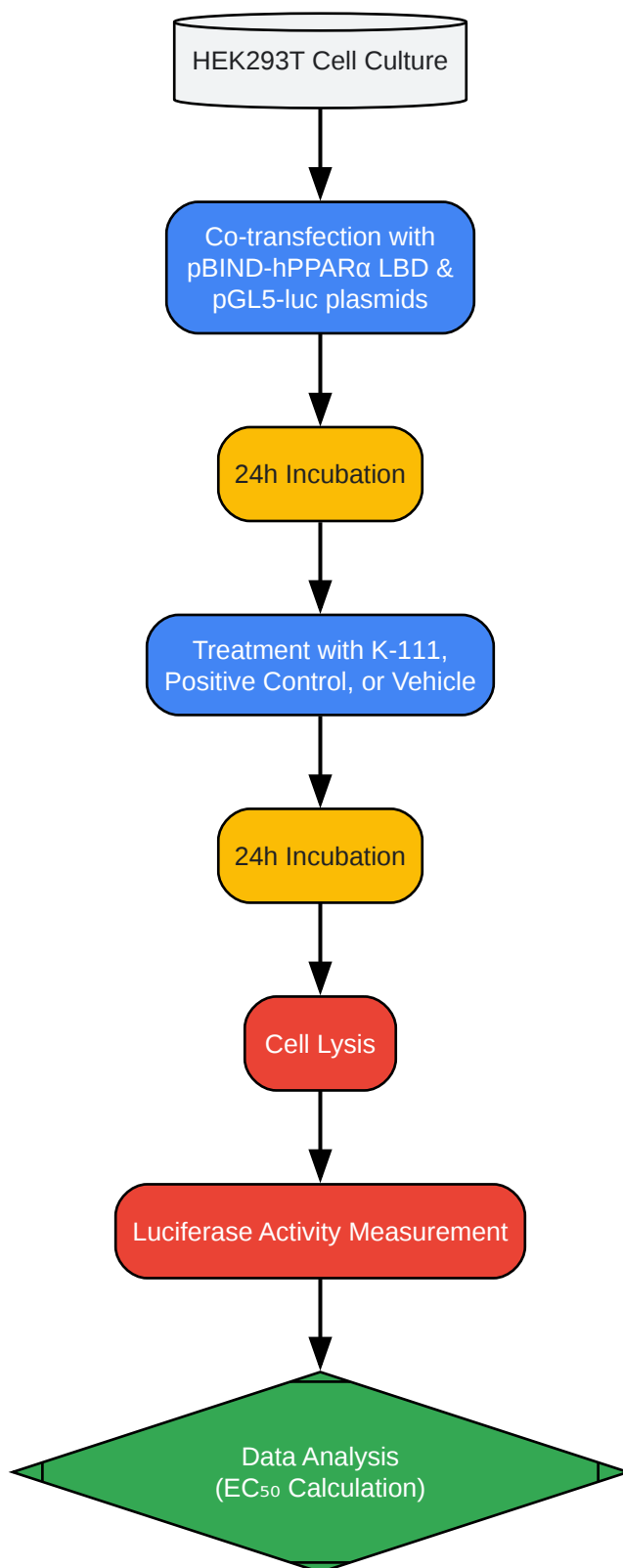
This protocol describes a cell-based reporter assay to determine the agonist activity of **K-111** on human PPAR α .

Materials:

- HEK293T cells
- pBIND-hPPAR α LBD (expression vector for a fusion protein of GAL4 DNA binding domain and human PPAR α ligand-binding domain)
- pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase reporter gene)
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (DMEM with 10% FBS)
- **K-111** (test compound)
- GW7647 (positive control, known PPAR α agonist)
- Luciferase assay system
- Luminometer

Methodology:

- **Cell Culture and Transfection:** HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPAR α LBD and pGL5-luc plasmids using a suitable transfection reagent.
- **Compound Treatment:** After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of **K-111** or the positive control, GW7647. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The cells are incubated with the compounds for 24 hours.
- **Luciferase Assay:** Following incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.
- **Data Analysis:** The relative light units (RLU) are plotted against the compound concentration, and the EC₅₀ value (the concentration at which 50% of the maximal response is observed) is calculated to determine the potency of **K-111** as a PPAR α agonist.



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Figure 3: In Vitro PPAR α Activation Assay Workflow.

Conclusion

K-111 is a potent PPAR α agonist with a clear mechanism of action and demonstrated efficacy in preclinical models for improving dyslipidemia and insulin resistance. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PPAR α agonists. Further investigation into its synthesis and clinical application is warranted.

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